1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol
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Overview
Description
1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is an organic compound with the molecular formula C₁₂H₁₄F₃NO It features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
Modifications have been made to similar compounds to improve their pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a deoxygenated compound.
Scientific Research Applications
1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
1-{[4-(trifluoromethyl)phenyl]methyl}piperidine: Contains a six-membered ring instead of a five-membered pyrrolidine ring, which can influence its steric and electronic properties.
4-(trifluoromethyl)benzyl alcohol: Lacks the pyrrolidine ring, making it less complex and potentially less selective in its interactions.
Uniqueness
1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and hydroxyl group. This combination imparts specific chemical and biological properties that make it valuable for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine ring provides a rigid scaffold that can interact with biological targets in a specific manner.
Properties
CAS No. |
1044769-56-3 |
---|---|
Molecular Formula |
C12H14F3NO |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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